molecular formula C11H14O3 B14507929 6-Oxo-1-(propan-2-yl)cyclohexa-2,4-dien-1-yl acetate CAS No. 64248-54-0

6-Oxo-1-(propan-2-yl)cyclohexa-2,4-dien-1-yl acetate

Cat. No.: B14507929
CAS No.: 64248-54-0
M. Wt: 194.23 g/mol
InChI Key: IFWXERCYAKSEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-1-(propan-2-yl)cyclohexa-2,4-dien-1-yl acetate is a chemical compound with a unique structure that includes a cyclohexadienone ring substituted with an isopropyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-(propan-2-yl)cyclohexa-2,4-dien-1-yl acetate typically involves the acetylation of 6-Oxo-1-(propan-2-yl)cyclohexa-2,4-dien-1-ol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-(propan-2-yl)cyclohexa-2,4-dien-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary depending on the nucleophile used but can include esters, amides, or ethers.

Scientific Research Applications

6-Oxo-1-(propan-2-yl)cyclohexa-2,4-dien-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 6-Oxo-1-(propan-2-yl)cyclohexa-2,4-dien-1-yl acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Oxo-1-(propan-2-yl)cyclohexa-2,4-dien-1-ol: The precursor to the acetate derivative.

    Cyclohexadienone derivatives: Compounds with similar ring structures but different substituents.

    Acetate esters: Compounds with similar ester functional groups but different core structures.

Uniqueness

6-Oxo-1-(propan-2-yl)cyclohexa-2,4-dien-1-yl acetate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

64248-54-0

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(6-oxo-1-propan-2-ylcyclohexa-2,4-dien-1-yl) acetate

InChI

InChI=1S/C11H14O3/c1-8(2)11(14-9(3)12)7-5-4-6-10(11)13/h4-8H,1-3H3

InChI Key

IFWXERCYAKSEAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C=CC=CC1=O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.